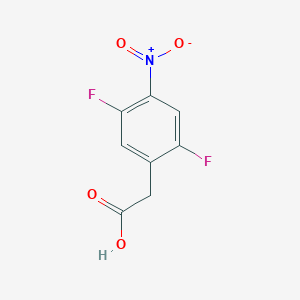
2-(2,5-Difluoro-4-nitrophenyl)acetic Acid
説明
2-(2,5-Difluoro-4-nitrophenyl)acetic Acid is a useful research compound. Its molecular formula is C8H5F2NO4 and its molecular weight is 217.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2,5-Difluoro-4-nitrophenyl)acetic Acid is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.
While specific mechanisms of action for this compound remain under investigation, preliminary studies suggest it may interact with various biological targets due to the presence of the nitro group, which is often associated with enhanced biological activity. The compound has been investigated for its potential as an anti-inflammatory agent and may possess antimicrobial properties.
Anti-inflammatory Properties
Research indicates that this compound may reduce pro-inflammatory cytokines in murine models. A study demonstrated significant reductions in cytokines such as TNF-alpha and IL-6 following treatment with this compound, suggesting its potential utility in managing inflammatory conditions.
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial growth .
Case Studies
Several studies have focused on the biological activity of this compound:
-
Anticancer Activity : A peer-reviewed study reported that derivatives exhibited significant cytotoxicity against breast cancer cell lines (e.g., MCF7), with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Cell Line IC50 (µM) HeLa 15 MCF7 12 A549 18 - Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, providing insights into its potential therapeutic applications in diseases like cancer and inflammation.
Applications in Research and Industry
The unique properties of this compound make it a valuable research tool in various fields:
- Diagnostic Agents : Its derivatives can be radio-labeled for use in imaging techniques like positron emission tomography (PET), aiding in the visualization of biological processes at the molecular level.
- Enzyme Kinetics : It serves as a research tool for studying enzyme kinetics and mechanisms, allowing researchers to investigate enzyme active sites and functions.
特性
IUPAC Name |
2-(2,5-difluoro-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVWDBXMJDAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













